

ZINC00881524 and Pharmacophore Modeling for ROCK Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	ZINC00881524	
Cat. No.:	B1683633	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pharmacophore modeling as it applies to the discovery and development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a specific focus on the compound **ZINC00881524**. While specific pharmacophore studies on **ZINC00881524** are not publicly available, this document outlines a representative pharmacophore model for ROCK inhibitors based on existing research and details the methodologies for creating and validating such a model.

Introduction to ZINC00881524 and ROCK Inhibition

ZINC00881524 is a chemical compound identified as a ROCK inhibitor[1][2]. ROCKs are serine/threonine kinases that play a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction, primarily through their effects on the actin cytoskeleton[3][4]. The Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions, making ROCK a significant therapeutic target[4][5].

Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity[6]. By understanding the pharmacophore of ROCK inhibitors, researchers can virtually screen large compound libraries to identify novel and potent drug candidates.



Quantitative Data for Known ROCK Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several well-characterized ROCK inhibitors. This data is crucial for developing and validating a pharmacophore model.

Compound Name	ZINC ID	Target	IC50 (nM)	Reference
Y-27632	ZINC000003830 239	ROCK1	140	[4]
Fasudil	ZINC000000057 366	ROCK	1900	[7]
H-1152	ZINC000003830 238	ROCK	1.6	[7]
RKI-1447	ZINC000012482 591	ROCK1/2	14.5 / 6.2	[4]
ZINC00881524	ZINC00881524	ROCK	Data not publicly available	

Representative Pharmacophore Model for ROCK Inhibitors

Based on published studies of ROCK inhibitors, a common pharmacophore model includes the following features:

- One Hydrogen Bond Acceptor (HBA): This feature is crucial for interacting with the hinge region of the kinase domain.
- Two Hydrophobic (HY) Features: These features interact with hydrophobic pockets within the ATP-binding site.
- One Aromatic Ring (AR): Often a key feature for stacking interactions within the binding site.



The spatial arrangement of these features is critical for effective binding and inhibition of ROCK.

Experimental Protocols Ligand-Based Pharmacophore Model Generation

This protocol outlines the steps to create a pharmacophore model based on a set of known active ROCK inhibitors.

- Ligand Preparation:
 - Select a diverse set of at least 5-10 potent ROCK inhibitors with known IC50 values.
 - Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).
- Feature Identification:
 - Identify common chemical features (HBA, HY, AR, etc.) present in the training set of ligands.
- Pharmacophore Hypothesis Generation:
 - Align the training set molecules to identify the common spatial arrangement of the identified features.
 - Generate multiple pharmacophore hypotheses, each representing a different possible arrangement of features.
- Model Validation:
 - Test Set Validation: Use a separate set of known active and inactive compounds (decoys)
 to evaluate the ability of each hypothesis to distinguish between them.
 - Statistical Validation: Calculate metrics such as Enrichment Factor (EF) and Receiver
 Operating Characteristic (ROC) curves to quantify the predictive power of the model. A



good model will have a high EF and an Area Under the Curve (AUC) for the ROC plot close to 1.

Structure-Based Pharmacophore Model Generation

This protocol is employed when the 3D structure of the target protein (ROCK) in complex with a ligand is available.

- Protein-Ligand Complex Preparation:
 - Obtain the crystal structure of ROCK from the Protein Data Bank (PDB).
 - Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.
- Interaction Mapping:
 - Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the cocrystallized ligand and the protein's active site.
- · Pharmacophore Feature Generation:
 - Based on the observed interactions, generate pharmacophore features that represent the key binding interactions.
- Model Refinement and Validation:
 - Refine the pharmacophore model by adding excluded volumes to represent the shape of the binding pocket.
 - Validate the model using a test set of known actives and inactives, as described in the ligand-based protocol.

Virtual Screening Protocol

Once a validated pharmacophore model is established, it can be used to screen large compound databases for potential new ROCK inhibitors.

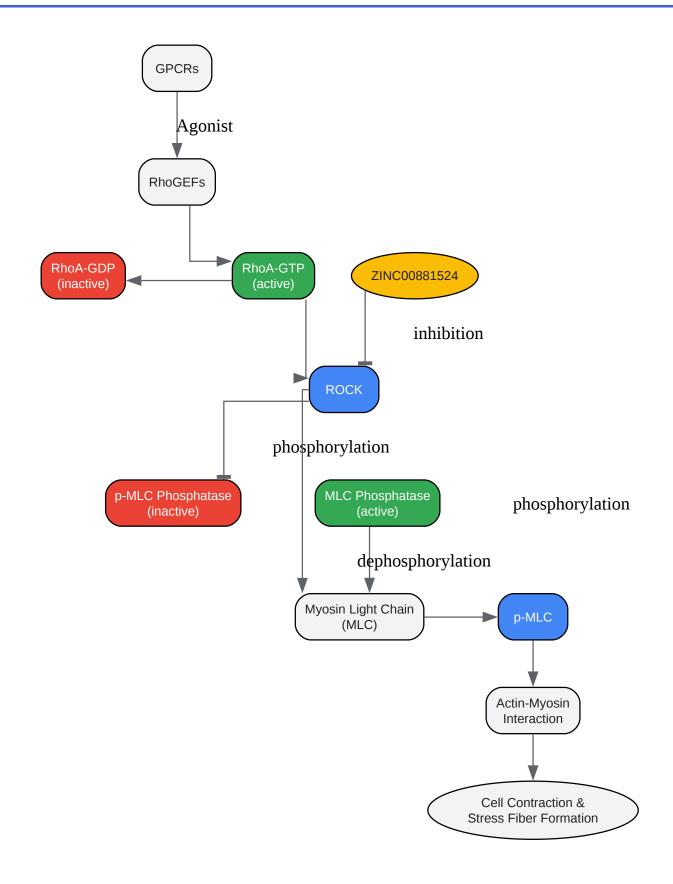


- Database Preparation:
 - o Obtain a large, diverse compound library (e.g., ZINC database, Enamine REAL database).
 - Generate 3D conformations for all molecules in the database.
- Pharmacophore-Based Screening:
 - Use the validated pharmacophore model as a 3D query to search the prepared database.
 - Retrieve compounds that match the pharmacophore features with the correct spatial arrangement.
- Hit Filtering and Post-Processing:
 - Apply additional filters to the initial hits, such as Lipinski's rule of five and ADMET
 (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions, to
 select for drug-like candidates.
 - Perform molecular docking studies on the filtered hits to predict their binding mode and affinity for the ROCK active site.
- In Vitro Biological Testing:
 - Purchase and test the most promising candidates in a ROCK enzymatic assay to determine their IC50 values and confirm their inhibitory activity.

Visualizations Rho-Kinase (ROCK) Signaling Pathway

The following diagram illustrates the central role of ROCK in cellular signaling pathways.





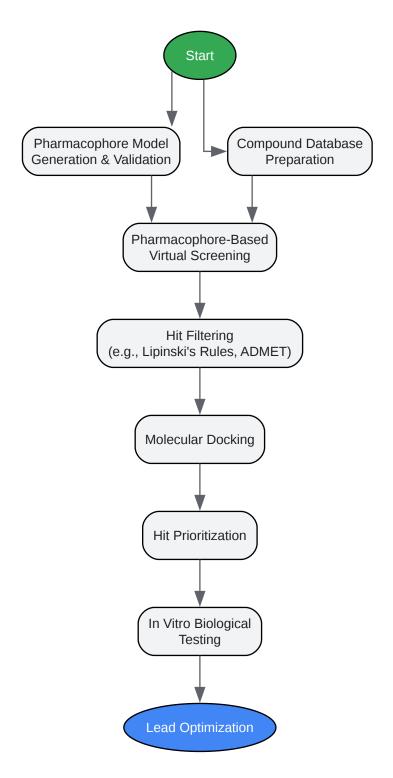
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Simplified Rho-Kinase (ROCK) Signaling Pathway.



Pharmacophore-Based Virtual Screening Workflow

The diagram below outlines the logical steps involved in a typical pharmacophore-based virtual screening campaign.



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Pharmacophore-Based Virtual Screening Workflow.

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